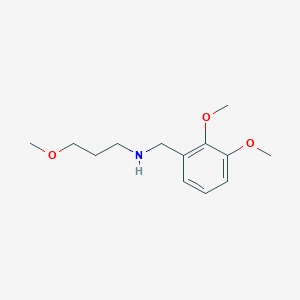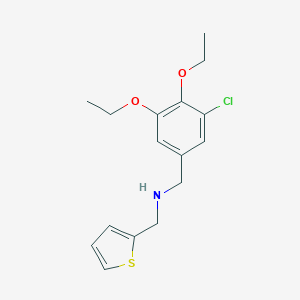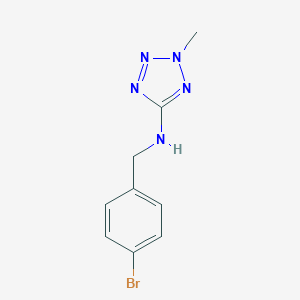
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. DPBS has been used as a reagent in many different types of experiments, including those involving protein structure, enzyme activity, and cell signaling pathways.
作用機序
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative that has been shown to interact with a variety of proteins and enzymes. Its mechanism of action is thought to involve binding to specific sites on these molecules, which can alter their conformation or activity. For example, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to bind to the active site of the enzyme carbonic anhydrase, inhibiting its activity. It has also been shown to bind to the protein lysozyme, stabilizing its structure and improving its solubility.
Biochemical and Physiological Effects:
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is important for regulating pH in the body. 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has also been shown to stabilize the structure of proteins, improving their solubility and aiding in their crystallization. In addition, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to activate or inhibit specific cell signaling pathways, which can affect cell behavior.
実験室実験の利点と制限
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of different types of experiments. However, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide also has some limitations. Its effects on specific proteins and enzymes can be difficult to predict, and its activity can be influenced by factors such as pH and temperature. In addition, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide can be relatively expensive compared to other reagents.
将来の方向性
There are several future directions for research involving 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of interest is the development of new methods for synthesizing 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide in scientific research, such as in drug discovery or in the study of specific disease pathways. Additionally, further research is needed to better understand the mechanism of action of 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide and its effects on specific proteins and enzymes.
合成法
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyridine with benzenesulfonyl chloride in the presence of a base. The reaction produces 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a white crystalline solid with a melting point of 215-217°C. The yield of the reaction can be improved by using a solvent such as chloroform, which helps to dissolve the reactants and improve their reactivity.
科学的研究の応用
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a variety of scientific research applications, including protein structure determination, enzyme activity assays, and cell signaling studies. It has been shown to be a useful reagent for stabilizing proteins and improving their solubility, which can aid in their crystallization and structure determination. 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has also been used as a buffer in enzyme activity assays, where it helps to maintain a stable pH and prevent denaturation of the enzyme. In cell signaling studies, 2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used to activate or inhibit specific signaling pathways, allowing researchers to study the effects of these pathways on cell behavior.
特性
分子式 |
C13H14N2O2S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-12(11(2)9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChIキー |
YMROPBBMIVJSDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
